![molecular formula C14H32BrP B1591787 Phosphonium, tributylethyl-, bromide CAS No. 7392-50-9](/img/structure/B1591787.png)
Phosphonium, tributylethyl-, bromide
Overview
Description
Phosphonium, tributylethyl-, bromide is a chemical compound with the molecular formula C14H32P.Br . It is used in various laboratory chemical processes.
Synthesis Analysis
Phosphonium compounds can be synthesized by reacting sodium tungstate with tetramethyl- and tetrabutyl-phosphonium bromide in the presence of hydrochloric acid . This reaction affords new phosphonium hexatungstate compounds . Another method involves the reaction of bromination products with triphenyl- and tributylphosphine in diethyl ether .Molecular Structure Analysis
The molecular structure of phosphonium compounds has been characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses . The steric effect of the phosphonium cation was investigated and found to cause no significant change on the average bond distances of the hexatungstate anion .Chemical Reactions Analysis
Phosphonium compounds have been used in various chemical reactions. For instance, they have been used in phosphine-catalysed intermolecular cyclopropanation reactions between benzyl bromides and activated alkenes . They have also been used as catalysts and extractants in S-removal of model oil .Physical And Chemical Properties Analysis
Phosphonium-based ionic liquids (PILs), such as Phosphonium, tributylethyl-, bromide, have more thermal and chemical stability than other reported ionic liquids . They have been used in various applications due to their good thermal stability, beneficial for high-temperature operation . They also have relatively low viscosities and high conductivities .Scientific Research Applications
Electrochemical Systems
Tributyl(ethyl)phosphonium bromide: is utilized in electrochemical systems due to its chemical and thermal stability, low viscosity, and high conductivity. It’s particularly valuable in electrolysis solutions because of its wide electrochemical window, making it an excellent candidate for lithium-battery electrolytes .
Catalysis
This compound acts as a powerful catalyst in the synthesis of organic compounds. For instance, it facilitates the preparation of bis(indolyl)methane derivatives from the reaction of indole with aldehyde derivatives, showcasing its potential in enhancing reaction rates and yields .
Extractive Desulfurization
In the field of extractive desulfurization, Tributyl(ethyl)phosphonium bromide serves as an effective catalyst and extractant. It’s used for the removal of sulfur from model oil, indicating its importance in reducing sulfur oxide emissions and preventing air pollution .
Ionic Liquids
As a phosphonium-based ionic liquid, it’s been developed for use in separation processes, including metal ions extraction and gas adsorption. Its properties allow for the dissolution or extraction of biologically relevant compounds and materials, which is crucial for both academic and industrial processes .
Electrochemical Stability
The compound’s electrochemical stability is vital for its application as electrolytes in electrochemistry. Various voltammetric techniques are employed to evaluate its stability, which is essential for the development of new electrochemical devices .
Supercapacitors and Lithium-Ion Batteries
Due to its low combustibility and wide electrochemical window, Tributyl(ethyl)phosphonium bromide is intensively developed as a new electrolytic mediator for supercapacitors and lithium-ion batteries. It supports the electrochemical generation of a stable superoxide ion, which is advantageous for these applications .
Synthesis of Brønsted Acidic Ionic Liquids
It’s reported in the synthesis of Brønsted acidic phosphonium-based ionic liquids, which are used in various chemical processes. These ionic liquids exhibit unique properties that are beneficial for a range of applications .
Battery Applications
For battery applications, the synthesis process of this compound involves quarternization with either alkyl bromide or the corresponding 2-alkoxy-ethyl ether bromide, yielding phosphonium bromides. These are then transformed into imide salts by metathesis with imide salts, demonstrating its versatility in battery technology .
Mechanism of Action
Target of Action
Phosphonium, tributylethyl-, bromide, also known as Tributyl(ethyl)phosphonium bromide, is a type of quaternary phosphonium salt (QPS)It has been suggested that it may interact with various biological and chemical processes .
Mode of Action
The mode of action of Phosphonium, tributylethyl-, bromide is complex and multifaceted. As a phosphonium-based ionic liquid, it has been suggested to act as a catalyst in various chemical reactions . Furthermore, it has been shown to have promising biocidal effects, potentially disrupting biofilms
Biochemical Pathways
It has been suggested that it may influence various processes, including the formation of biofilms . It may also play a role in various chemical reactions, acting as a catalyst
Result of Action
It has been suggested to have biocidal effects and may disrupt biofilms . It may also act as a catalyst in various chemical reactions
Action Environment
The action, efficacy, and stability of Phosphonium, tributylethyl-, bromide can be influenced by various environmental factors. For instance, it has been suggested that it may be used as a recyclable reaction medium for Heck cross-coupling reactions . Furthermore, it has been shown to have promising anti-biofilm effects in vitro . .
Safety and Hazards
Future Directions
Phosphonium compounds have been intensively developed as new electrolytic mediators for various electrochemical devices such as supercapacitors and lithium-ion batteries . They have also been used in separation processes including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials . There is a growing interest in their use in these areas .
properties
IUPAC Name |
tributyl(ethyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32P.BrH/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;/h5-14H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTZDSWJKMKAMT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CC)(CCCC)CCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598772 | |
Record name | Tributyl(ethyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7392-50-9 | |
Record name | Phosphonium, tributylethyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7392-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributyl(ethyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.